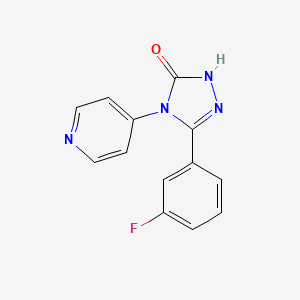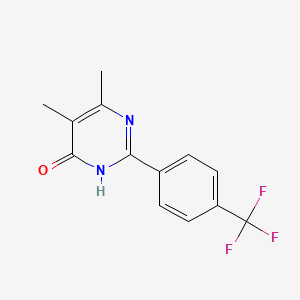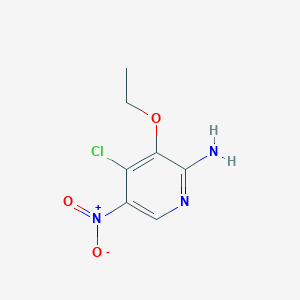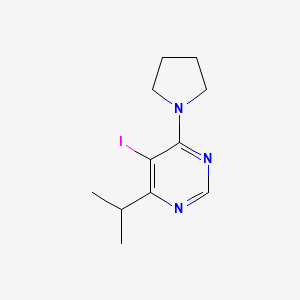
7-Bromo-4,6-dichlorocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4,6-dichlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms attached to a cinnoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring . The unique arrangement of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 7-Bromo-4,6-dichlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of cinnoline derivatives under controlled conditions. For instance, the bromination of 4,6-dichlorocinnoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
化学反応の分析
7-Bromo-4,6-dichlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: this compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of cinnoline derivatives with diverse chemical properties.
科学的研究の応用
7-Bromo-4,6-dichlorocinnoline has found applications in various scientific research fields, including:
作用機序
The mechanism by which 7-Bromo-4,6-dichlorocinnoline exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, the compound can bind to enzyme active sites or receptor proteins, modulating their activity and influencing cellular processes . The presence of halogen atoms in the cinnoline ring enhances its binding affinity and specificity, making it a potent inhibitor or modulator of target molecules.
類似化合物との比較
7-Bromo-4,6-dichlorocinnoline can be compared with other halogenated cinnoline derivatives, such as:
7-Bromo-4-chlorocinnoline: Similar in structure but with one less chlorine atom, this compound exhibits different reactivity and biological activity.
4,6-Dichlorocinnoline: Lacking the bromine atom, this compound has distinct chemical properties and applications.
7-Bromo-4,6-dichloroquinoline: A quinoline derivative with similar halogenation, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and binding properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C8H3BrCl2N2 |
|---|---|
分子量 |
277.93 g/mol |
IUPAC名 |
7-bromo-4,6-dichlorocinnoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H |
InChIキー |
HKWZXTLWDMBHSE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Br)N=NC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11776201.png)



![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)

![Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11776227.png)

![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11776232.png)



